6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7S2/c1-11-9-29-20(21-11)30-10-13-7-14(22)17(8-27-13)28-19(23)12-5-15(24-2)18(26-4)16(6-12)25-3/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHYAIBHWQDSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that exhibits significant potential in various biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure combining a thiazole ring , a pyran ring , and a trimethoxybenzoate moiety . The synthesis typically involves multiple steps, including the preparation of thiazole and pyran intermediates followed by their coupling with the benzoate component under specific conditions using dehydrating agents and catalysts such as DCC and DMAP.
Antimicrobial Properties
Research indicates that derivatives of this compound display promising antimicrobial activity. For instance, studies have shown that compounds containing thiazole and pyran rings often exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown selectivity for certain cancer types, suggesting a targeted mechanism of action.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. The thiazole ring may interact with enzymes or receptors, modulating their activity. The overall binding affinity is influenced by the pyran and benzoate components, which enhance the compound's ability to disrupt cellular processes such as signal transduction and gene expression .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 25 µg/mL. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 30 µM. |
| Study 3 | Investigated the compound's ability to inhibit tumor growth in vivo using xenograft models, resulting in a 50% reduction in tumor size compared to controls. |
Comparison with Similar Compounds
Pyrimidine-Based Analogues
The compound 4-((4-methylthiazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile () shares the 3,4,5-trimethoxyphenyl and thiazole-thioether groups but replaces the pyran core with a pyrimidine ring. The pyrimidine analogue exhibits a melting point of 226–227°C and a molecular weight of 493.04 g/mol (C₂₁H₁₈N₄NaO₃S₃), compared to the pyran-based compound’s unlisted but likely higher molecular weight due to the benzoate ester .
Thiazole-Benzoyl Derivatives
Compounds such as (2-Phenylthiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone () retain the 3,4,5-trimethoxybenzoyl group but lack the pyran-thioether linkage. Instead, the thiazole is directly conjugated to the benzoyl moiety. These derivatives demonstrate moderate CYP3A4 inhibition (IC₅₀ = 2.1–8.3 µM), suggesting that the pyran-thioether group in the target compound may modulate enzyme interaction kinetics .
Analogues with Modified Substituents
Halogenated Benzoate Derivatives
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate () replaces the trimethoxybenzoate with a halogenated benzoate (5-bromo-2-chloro). The molecular weight (472.8 g/mol, C₁₇H₁₁BrClNO₄S₂) is lower than the trimethoxy analogue, reflecting the absence of methoxy groups .
Thiadiazole-Substituted Analogues
The compound 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate () substitutes the 4-methylthiazole with a 1,3,4-thiadiazole group. This modification introduces additional hydrogen-bonding capacity via the amide group, which may enhance solubility (molecular weight = 549.6 g/mol, C₂₄H₂₇N₃O₈S₂) but could complicate metabolic stability .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
Compounds with the 3,4,5-trimethoxybenzoyl group, such as methyl 3,4,5-trimethoxybenzoate derivatives (), exhibit antiproliferative activity against melanoma cells (IC₅₀ = 1.5–4.7 µM). The pyran-based target compound’s activity is likely influenced by the thiazole-thioether group, which may disrupt microtubule dynamics similarly to combretastatin analogues .
Physicochemical Properties
The pyran-based compound’s ester linkage may confer higher lipophilicity compared to pyrimidine or thiadiazole analogues, impacting membrane permeability and metabolic clearance .
Q & A
Q. What synthetic methodologies are most effective for constructing the thiazole and pyran moieties in this compound?
The synthesis of thiazole derivatives typically involves cyclization reactions using α-halo ketones or thioureas. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where 4-methylthiazole-2-thiol intermediates are coupled with activated methyl groups (e.g., using EDCI/HOBt as coupling agents) . The pyran-4-one core may be synthesized via Claisen-Schmidt condensation or cyclization of β-keto esters. Solvent choice (e.g., THF or CHCl) and catalysts (e.g., NaH) are critical for optimizing yields, as shown in analogous compounds with 30–70% yields depending on substituents .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of the thioether linkage?
H NMR is essential for verifying the thioether (–S–CH–) connectivity. The methylene protons adjacent to sulfur typically resonate at δ 3.8–4.2 ppm as a singlet due to coupling with the thiazole sulfur. In related compounds, the 3,4,5-trimethoxybenzoate ester protons appear as distinct singlets at δ 7.1–7.3 ppm (aromatic) and δ 3.7–3.9 ppm (methoxy groups) . C NMR can confirm carbonyl (C=O) signals at δ 165–175 ppm for both the pyran-4-one and benzoate moieties .
Q. What purification techniques are recommended to isolate this compound from reaction byproducts?
Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for isolating polar intermediates. For final purification, recrystallization from ethanol or methanol is effective, as demonstrated for structurally similar thiazole-trimethoxybenzoate hybrids with >95% purity . HPLC with C18 columns and acetonitrile/water mobile phases can resolve enantiomeric impurities if chiral centers are present .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxybenzoate group in biological activity?
SAR studies on analogous compounds reveal that the trimethoxybenzoate group enhances lipophilicity and π-π stacking with enzyme active sites. For example, replacing methoxy groups with halogens or smaller alkoxy chains reduces CYP3A4 inhibition potency by 10–100-fold, as shown in enzymatic assays (IC values: 0.1–10 µM) . Computational docking (e.g., using AutoDock Vina) into homology models of target proteins (e.g., cytochrome P450 enzymes) can predict binding modes and guide substituent optimization .
Q. What experimental strategies address low aqueous solubility during in vitro bioassays?
Solubility challenges are common due to the compound’s high logP (~4.5). Strategies include:
Q. How can conflicting bioactivity data between enzymatic and cellular assays be reconciled?
Discrepancies may arise from off-target effects or differential cell permeability. For example, a compound showing potent CYP3A4 inhibition (IC = 0.5 µM) but weak antiproliferative activity (IC > 50 µM) in cancer cells suggests poor membrane penetration. Parallel artificial membrane permeability assays (PAMPA) and LC-MS quantification of intracellular concentrations can clarify these issues .
Q. What computational methods predict metabolic stability of the thioether linkage?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model oxidative metabolism of the thioether group by cytochrome P450 enzymes. MetaSite software identifies vulnerable sites (e.g., sulfur atom oxidation to sulfoxide), while molecular dynamics simulations assess binding stability in enzyme active sites .
Methodological Considerations
- Contradiction Analysis : When bioactivity varies across studies, validate assay conditions (e.g., pH, serum content) and confirm compound integrity via LC-MS post-assay .
- Enantiomeric Resolution : Chiral HPLC with amylose-based columns resolves racemic mixtures, as applied to amino acid-derived thiazole analogs .
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and report detailed spectral data (e.g., HRMS, C DEPT) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
